molecular formula C10H9BrO2S B12031883 Benzoic acid, 5-bromo-2-(2-propenylthio)- CAS No. 62176-43-6

Benzoic acid, 5-bromo-2-(2-propenylthio)-

Cat. No.: B12031883
CAS No.: 62176-43-6
M. Wt: 273.15 g/mol
InChI Key: QKCADNXMBVEPGO-UHFFFAOYSA-N
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Description

Benzoic acid, 5-bromo-2-(2-propenylthio)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 2-propenylthio group at the 2nd position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-bromo-2-(2-propenylthio)- typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the 2-propenylthio group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by thiolation using appropriate thiolating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-(2-propenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 5-bromo-2-(2-propenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-(2-propenylthio)- involves its interaction with specific molecular targets. The bromine and thioether groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-bromo-2-(2-propenylthio)- is unique due to the presence of both bromine and 2-propenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62176-43-6

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

5-bromo-2-prop-2-enylsulfanylbenzoic acid

InChI

InChI=1S/C10H9BrO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)

InChI Key

QKCADNXMBVEPGO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

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